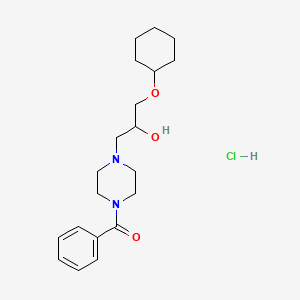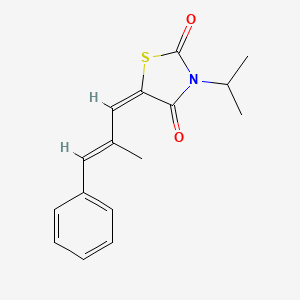
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, also known as BPCP, is a chemical compound that has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride is thought to involve the inhibition of PKC activity. PKC is a family of enzymes that play a key role in signal transduction pathways within cells. By inhibiting PKC, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride may disrupt these signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC, it has been found to inhibit the activity of other enzymes, such as protein kinase A and tyrosine kinase. It has also been found to affect the activity of ion channels, such as the L-type calcium channel. These effects may be responsible for some of the observed physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, such as its ability to reduce blood pressure and heart rate.
实验室实验的优点和局限性
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it useful for studying the role of this enzyme in cellular processes. It has also been found to have anti-cancer activity, suggesting that it may have potential as an anti-cancer agent. However, there are also limitations to the use of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in lab experiments. Its potency as an inhibitor may make it difficult to use at low concentrations, and its effects on other enzymes and ion channels may complicate interpretation of results.
未来方向
There are several potential future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its effects on ion channels, which may have implications for the treatment of cardiovascular disease. Finally, further studies are needed to determine the full range of biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, or 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, is a chemical compound that has potential as a tool for scientific research. Its ability to inhibit PKC and other enzymes, as well as its anti-cancer activity, make it a promising candidate for further study. However, its potency and effects on other enzymes and ion channels may complicate its use in lab experiments. Future research should focus on exploring the potential applications of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in a variety of scientific fields.
合成方法
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with benzoyl chloride, followed by the reaction of the resulting compound with 3-(cyclohexyloxy)-1,2-epoxypropane. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.
科学研究应用
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been studied for its potential use as a tool in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
属性
IUPAC Name |
[4-(3-cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.ClH/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17;/h1,3-4,7-8,18-19,23H,2,5-6,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXCQIXQCGFORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C(=O)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

